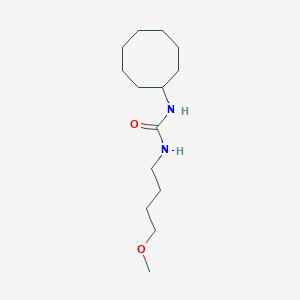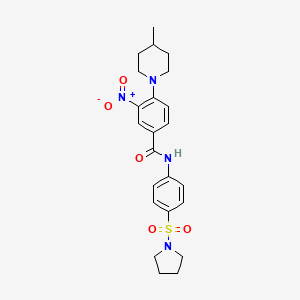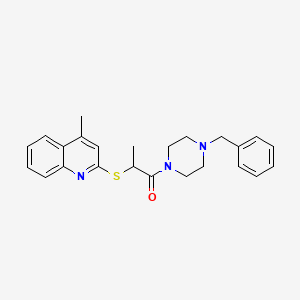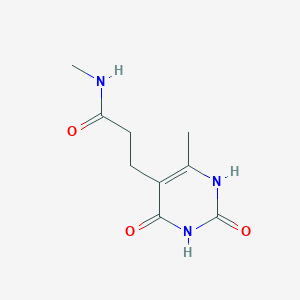
1-Cyclooctyl-3-(4-methoxybutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclooctyl-3-(4-methoxybutyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as CYC116, and it has been extensively studied for its potential use in cancer treatment. CYC116 has been shown to exhibit potent antitumor activity in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for various types of cancer.
Mécanisme D'action
CYC116 works by inhibiting the activity of Aurora kinase, which is a key regulator of cell division and growth. Aurora kinase is overexpressed in many types of cancer, and its activity is essential for the survival and proliferation of cancer cells. By inhibiting Aurora kinase, CYC116 can prevent cancer cells from dividing and growing, leading to their death. CYC116 has been shown to exhibit potent antitumor activity in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for various types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of CYC116 are primarily related to its inhibition of Aurora kinase. Aurora kinase plays a critical role in cell division and growth, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). CYC116 has been shown to induce apoptosis in cancer cells, leading to their death. In addition, CYC116 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CYC116 in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, CYC116 has been shown to exhibit potent antitumor activity in preclinical studies, making it a promising candidate for further evaluation. However, one of the limitations of using CYC116 in lab experiments is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Orientations Futures
There are several future directions for the study of CYC116. One potential direction is to evaluate its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to investigate its potential use in the treatment of other types of cancer, such as pancreatic cancer and prostate cancer. In addition, further studies are needed to fully elucidate the mechanism of action of CYC116 and to identify biomarkers that can predict response to treatment. Overall, the study of CYC116 has the potential to lead to the development of new and effective therapies for cancer.
Méthodes De Synthèse
The synthesis of CYC116 involves the reaction of cyclooctylamine with 4-methoxybutyl isocyanate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 1-Cyclooctyl-3-(4-methoxybutyl)urea. The synthesis of CYC116 has been reported in several scientific publications, and it is considered to be a well-established method.
Applications De Recherche Scientifique
CYC116 has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent antitumor activity in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for various types of cancer, including breast cancer, lung cancer, and ovarian cancer. CYC116 works by inhibiting the activity of a protein called Aurora kinase, which plays a critical role in cell division and growth. By inhibiting Aurora kinase, CYC116 can prevent cancer cells from dividing and growing, leading to their death.
Propriétés
IUPAC Name |
1-cyclooctyl-3-(4-methoxybutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-18-12-8-7-11-15-14(17)16-13-9-5-3-2-4-6-10-13/h13H,2-12H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWIMVZQDAIHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCNC(=O)NC1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclooctyl-3-(4-methoxybutyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)
![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)

![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)
![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)


![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)

![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
